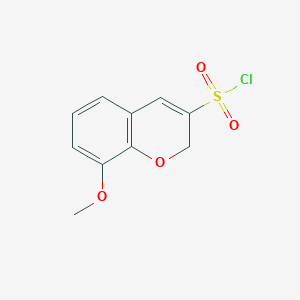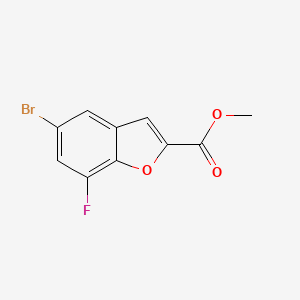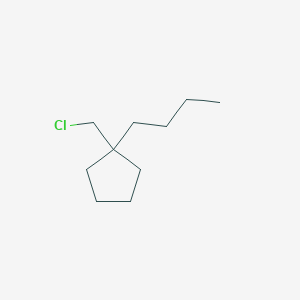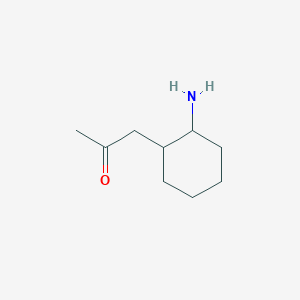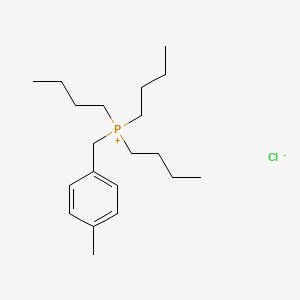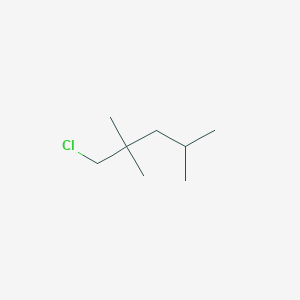![molecular formula C8H14ClNO B13156092 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride CAS No. 1955547-25-7](/img/structure/B13156092.png)
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)bicyclo[221]hept-5-en-2-ol hydrochloride is a bicyclic compound with a unique structure that includes both an amine and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride typically involves the reaction of norbornene derivatives with amine reagents. One common method includes the aminolysis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl) derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted products with different functional groups.
Scientific Research Applications
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride involves its interaction with molecular targets through its amine and alcohol groups. These functional groups can form hydrogen bonds and ionic interactions with various biological molecules, influencing pathways and processes within cells .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: A similar compound with an alcohol group but lacking the amine group.
Bicyclo[2.2.1]hept-5-en-2-one: A ketone derivative of the bicyclic structure.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: An aldehyde derivative with a similar bicyclic structure.
Uniqueness
2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride is unique due to the presence of both an amine and an alcohol group within the same bicyclic structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
1955547-25-7 |
|---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c9-5-8(10)4-6-1-2-7(8)3-6;/h1-2,6-7,10H,3-5,9H2;1H |
InChI Key |
JQAVAJKWYJBCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


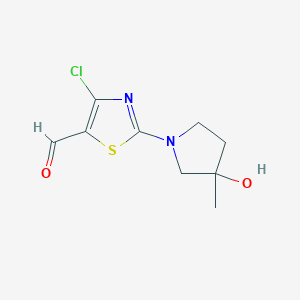
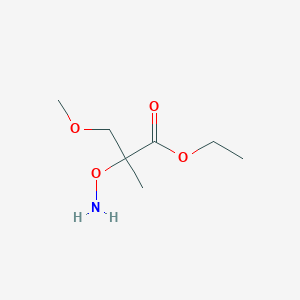


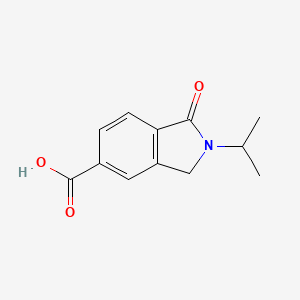
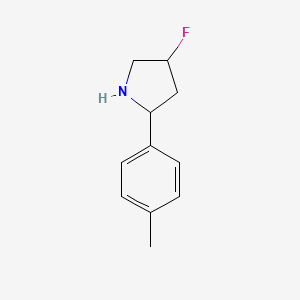
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)

